molecular formula C5H4KNO2S B6354342 2-Amino-3-thiophenecarboxylic acid potassium salt CAS No. 1195901-48-4

2-Amino-3-thiophenecarboxylic acid potassium salt

Cat. No.: B6354342
CAS No.: 1195901-48-4
M. Wt: 181.26 g/mol
InChI Key: ZTDNKYMIZLUOPP-UHFFFAOYSA-M
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Description

2-Amino-3-thiophenecarboxylic acid potassium salt is a chemical compound with the molecular formula C5H4KNO2S and a molecular weight of 181.25 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a carboxylic acid group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-thiophenecarboxylic acid potassium salt typically involves the reaction of 2-Amino-3-thiophenecarboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled temperature and pH conditions to facilitate the reaction and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-thiophenecarboxylic acid potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-thiophenecarboxylic acid potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-thiophenecarboxylic acid potassium salt involves its interaction with various molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, further modulating the activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-thiophenecarboxylic acid
  • 2-Amino-4-thiophenecarboxylic acid
  • 3-Amino-2-thiophenecarboxylic acid

Uniqueness

2-Amino-3-thiophenecarboxylic acid potassium salt is unique due to the presence of the potassium salt, which enhances its solubility and reactivity compared to its non-salt counterparts. This makes it more versatile in various chemical reactions and applications .

Properties

IUPAC Name

potassium;2-aminothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.K/c6-4-3(5(7)8)1-2-9-4;/h1-2H,6H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNKYMIZLUOPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)[O-])N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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